5-Iodo-2-methylpyridine-3-carboxylic acid
Overview
Description
5-Iodo-2-methylpyridine-3-carboxylic acid: is an organic compound with the molecular formula C7H6INO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine and a carboxylic acid group in its structure makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methylpyridine-3-carboxylic acid typically involves the iodination of 2-methylpyridine-3-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reactant concentrations, is common to achieve high purity and consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 5-Iodo-2-methylpyridine-3-carboxylic acid can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include 5-amino-2-methylpyridine-3-carboxylic acid or 5-thio-2-methylpyridine-3-carboxylic acid.
Oxidation: Products include 5-iodo-2-formylpyridine-3-carboxylic acid.
Reduction: Products include 5-iodo-2-methylpyridine-3-methanol.
Scientific Research Applications
Chemistry: 5-Iodo-2-methylpyridine-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of iodine-containing compounds on biological systems. It may also serve as a precursor for radiolabeled compounds used in imaging studies.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Its iodine content makes it useful in the synthesis of radiopharmaceuticals for diagnostic imaging.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as an intermediate in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 5-Iodo-2-methylpyridine-3-carboxylic acid and its derivatives depends on the specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate the formation of covalent bonds with target proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
- 5-Bromo-2-methylpyridine-3-carboxylic acid
- 5-Chloro-2-methylpyridine-3-carboxylic acid
- 5-Fluoro-2-methylpyridine-3-carboxylic acid
Comparison:
- Uniqueness: The presence of the iodine atom in 5-Iodo-2-methylpyridine-3-carboxylic acid provides unique reactivity compared to its bromine, chlorine, and fluorine analogs. Iodine is a larger atom and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.
- Reactivity: Iodine-containing compounds generally undergo substitution reactions more readily than their bromine, chlorine, or fluorine counterparts due to the weaker carbon-iodine bond.
- Applications: While all these compounds can be used as intermediates in organic synthesis, the specific choice depends on the desired reactivity and the nature of the final product.
Properties
IUPAC Name |
5-iodo-2-methylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-4-6(7(10)11)2-5(8)3-9-4/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYRUHKDHNZTPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627797 | |
Record name | 5-Iodo-2-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092286-33-3 | |
Record name | 5-Iodo-2-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1092286-33-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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